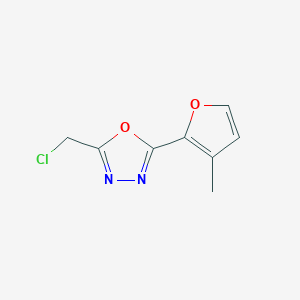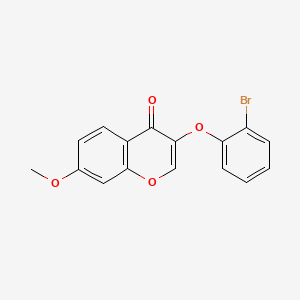![molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3](/img/structure/B2367908.png)
methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is a synthetic organic compound known for its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: : One synthetic route involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a phenylacetic acid derivative in the presence of a coupling agent like carbodiimide. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions.
Route 2: : Another method includes the acylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with an activated ester of phenylacetic acid, followed by methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated processes to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is prone to substitution reactions at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Electrophiles like nitronium ions or halogens.
Major Products
Oxidation Products: : Introduction of hydroxyl or carbonyl groups to the pyrazole ring.
Reduction Products: : Alcohols or alkanes resulting from carbonyl reduction.
Substitution Products: : Phenyl ring substituted with nitro, halogen, or other electrophilic groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.
Biology
In biological studies, methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is utilized for its potential biochemical activity. Researchers investigate its interaction with enzymes and proteins.
Medicine
Industry
In industrial processes, the compound is applied in the synthesis of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
Mechanism
The compound's mechanism of action involves its interaction with specific molecular targets. Its trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The carbonyl and amino groups facilitate binding to active sites of enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
The primary targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins that regulate cellular functions. The exact pathways depend on the compound's specific application and its molecular modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-methyl-1H-pyrazol-4-yl)acetate
Ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
Benzyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
Uniqueness
Compared to similar compounds, methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Its specific configuration and functional groups enhance its reactivity and interaction with biological targets, making it a valuable molecule for scientific and industrial applications.
Propriétés
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBCNMUEVMIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)



![2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2367844.png)
![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2367848.png)
